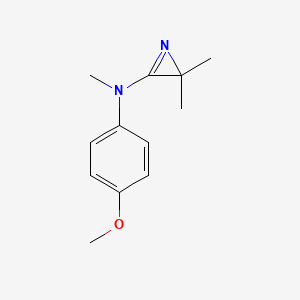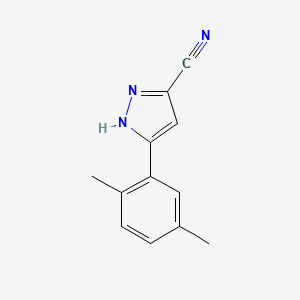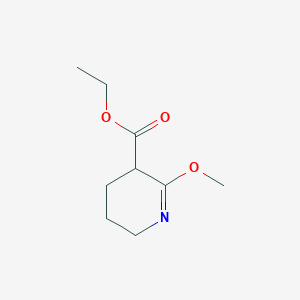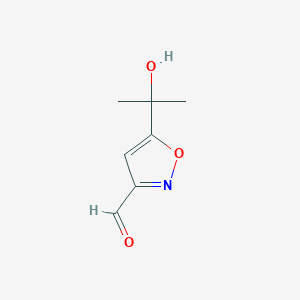
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine, also known as 4-MTA, is an organic compound that has been used in scientific research as a tool to study the physiological effects of monoamine oxidase inhibitors (MAOIs). 4-MTA is an arylalkyl amine, and its structure is composed of a benzene ring attached to a tertiary amine. It is an analog of the MAOI moclobemide, and has been used to study the effects of MAOIs on the central nervous system.
Mecanismo De Acción
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine is an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound inhibits the activity of MAO, which results in an increase in the levels of the monoamine neurotransmitters in the brain. This increase in monoamine neurotransmitters can have a variety of effects on the central nervous system, including an antidepressant effect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of monoamine neurotransmitters in the brain, which can lead to an antidepressant effect. It has also been shown to have an anxiolytic effect, and to reduce the symptoms of Parkinson’s disease. It has also been shown to have neuroprotective effects, and to reduce the symptoms of Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine in lab experiments is that it is an analog of the MAOI moclobemide, and therefore has a similar mechanism of action. This makes it a useful tool for studying the effects of MAOIs on the central nervous system. However, this compound is a relatively new compound, and there is still much that is unknown about its potential side effects.
Direcciones Futuras
There are a number of potential future directions for research into N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine. These include further research into its mechanism of action, its potential side effects, and its potential therapeutic applications. Additionally, further research could be done into its ability to reduce the symptoms of Parkinson’s disease and Alzheimer’s disease. Finally, further research could be done into its potential as a novel antidepressant.
Métodos De Síntesis
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine is synthesized using a multi-step synthesis process. The first step involves the reaction of 4-methoxyphenylboronic acid with ethyl-2-bromoacetate. This reaction yields 4-methoxy-2-bromophenylacetate. The next step involves the reaction of 4-methoxy-2-bromophenylacetate with trimethyloxaziridine to produce this compound.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine has been used in scientific research as a tool to study the physiological effects of monoamine oxidase inhibitors (MAOIs). MAOIs are drugs that inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound is an analog of the MAOI moclobemide, and has been used to study the effects of MAOIs on the central nervous system.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-N,3,3-trimethylazirin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2)11(13-12)14(3)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYXYDUXSTTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=N1)N(C)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine](/img/structure/B6613329.png)
![[4-(7H-purin-6-yl)morpholin-2-yl]methanamine](/img/structure/B6613351.png)
![N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B6613360.png)
![rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis](/img/structure/B6613368.png)






![[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B6613421.png)